molecular formula C16H24N2O4S B5557967 1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine

1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine

Cat. No.: B5557967
M. Wt: 340.4 g/mol
InChI Key: LKNPVYXCAPTBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine, also known as MPAPS, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MPAPS is a piperazine derivative that has been designed to selectively target the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, neuronal signaling, and cell survival.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine as a Core Structure in Drug Design

Piperazine derivatives are recognized for their presence in a wide range of drugs with various therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory activities, among others. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of these molecules, enabling the rational design of novel therapeutic agents. This versatility underscores the critical role of piperazine derivatives in drug discovery and development (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogs have been highlighted for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This positions piperazine-based molecules as promising candidates for developing safer, selective, and cost-effective anti-mycobacterial agents, addressing a critical need in infectious disease treatment (Girase et al., 2020).

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(4-propylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-12-23(20,21)18-10-8-17(9-11-18)16(19)13-22-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNPVYXCAPTBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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